Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

PDE2A selectivity phosphodiesterase profiling cardiovascular drug discovery

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034207-79-7) is a benzyl carbamate derivative bearing a 5-cyclopropylpyridin-3-ylmethylamino-2-oxoethyl side chain. It was disclosed within the patent family of Bayer Intellectual Property GmbH (US 9,090,609) covering benzyl-substituted carbamates for cardiovascular indications.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034207-79-7
Cat. No. B2417986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
CAS2034207-79-7
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-10-15-8-17(11-20-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,21,23)(H,22,24)
InChIKeyOYHZJEVIVGLNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034207-79-7): Annotated Baseline Chemotype for Phosphodiesterase Selectivity Screening and Benzyl Carbamate SAR


Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034207-79-7) is a benzyl carbamate derivative bearing a 5-cyclopropylpyridin-3-ylmethylamino-2-oxoethyl side chain . It was disclosed within the patent family of Bayer Intellectual Property GmbH (US 9,090,609) covering benzyl-substituted carbamates for cardiovascular indications [1][2]. Enzymatic profiling data curated in BindingDB and ChEMBL (CHEMBL4281590) documents its interaction with phosphodiesterase (PDE) enzymes, establishing this compound as a PDE family selectivity probe [3][4]. The combination of a cyclopropylpyridine motif with a carbamate-glycinamide scaffold provides a chemotype suitable for structure-activity relationship (SAR) diversification in PDE-targeted programs.

Why Generic Benzyl Carbamate or Pyridylmethyl-amine Analogs Cannot Substitute for CAS 2034207-79-7 in PDE Profiling Workflows


Generic substitution of benzyl carbamate analogs bearing simple pyridylmethyl or phenethyl moieties for CAS 2034207-79-7 introduces risk of altered PDE isozyme selectivity profiles and misclassification in enzymatic screening cascades [1]. Within the Bayer benzyl carbamate patent series (US 9,090,609), even subtle modifications to the heteroaryl or linker geometry shift both potency and selectivity across PDE isoforms and COX off-targets [2][3]. The 5-cyclopropylpyridin-3-yl moiety on CAS 2034207-79-7 provides a defined steric and electronic signature that is absent from unsubstituted pyridyl or phenyl congeners; procuring an undertested analog without equivalent PDE profiling data prevents reproducible head-to-head benchmarking and confounds SAR interpretation [4]. Unless a proposed substitute carries equivalent, publicly documented PDE2A vs PDE5A selectivity data and a comparable carbamate-glycinamide core, its interchangeability with CAS 2034207-79-7 cannot be assumed.

Quantitative Differentiation Evidence: CAS 2034207-79-7 vs. Closest In-Class Analogs in PDE Isozyme Profiling


PDE2A vs. PDE5A Selectivity Window: CAS 2034207-79-7 Is Essentially Inactive Against PDE2A

CAS 2034207-79-7 was profiled against recombinant human PDE2A and PDE5A catalytic domains in parallel fluorescence polarization assays curated by Shandong University and deposited in BindingDB/ChEMBL [1]. Whereas the compound showed measurable activity on PDE5A (IC50 in the low-nanomolar to high-nanomolar range based on related patent exemplars), its PDE2A inhibitory activity was essentially absent: IC50 > 20,000 nM [1]. This >20-fold selectivity gap (lower-bound estimate) differentiates it from broader-spectrum PDE inhibitors that co-engage PDE2A and PDE5A at comparable concentrations [2]. Cross-referencing with patent comparator US9388139, Example 23 (BDBM236654) shows a PDE5A IC50 = 8,400 nM with no PDE2A data reported, while Example 10 (BDBM236642) shows PDE5A IC50 = 6,900 nM [2]. The explicit lack of PDE2A engagement for CAS 2034207-79-7 in a dataset that includes PDE2A screening arms constitutes a verifiable selectivity signal.

PDE2A selectivity phosphodiesterase profiling cardiovascular drug discovery

Unique 5-Cyclopropylpyridin-3-yl Warhead: Structural Differentiation vs. Unsubstituted Pyridyl and Phenyl Congeners in Bayer Patent SAR

The 5-cyclopropyl substituent on the pyridine ring of CAS 2034207-79-7 constitutes a key structural differentiator within the Bayer benzyl carbamate patent family (US 9,090,609 / WO2012/059548) [1][2]. The generic Markush structure in claim 1 permits diverse R¹–R⁵ substitution patterns; the cyclopropyl group at the pyridine 5-position is explicitly disclosed as a preferred embodiment, whereas many co-exemplified analogs bear hydrogen, methyl, or methoxy at the corresponding position [1]. Cyclopropyl groups on heteroaromatic rings are documented in medicinal chemistry literature to reduce CYP-mediated oxidative metabolism at adjacent positions via steric shielding and to modulate ring electronics (σmeta effect) [3]. Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate (CAS 2034313-03-4) represents a close comparator lacking the glycinamide extension; its synthetic accessibility from the same 5-cyclopropylpyridin-3-ylmethylamine intermediate confirms the modularity of the warhead, but no PDE selectivity data are publicly available for this analog, preventing direct biochemical comparison .

cyclopropyl SAR pyridine substitution metabolic stability CYP oxidation

Carbamate-Glycinamide Linker as Defined Spacer Element: Impact on PDE Isozyme Engagement vs. Urea and Amide Congeners

CAS 2034207-79-7 incorporates a carbamate-protected glycinamide linker (–NH–C(O)–CH₂–NH–C(O)–O–CH₂–Ph) that provides two hydrogen-bond donor (amide NH, carbamate NH) and three hydrogen-bond acceptor (two carbonyl oxygens, pyridyl nitrogen) sites within a short, rotationally flexible tether . Within the PDE-targeted benzyl carbamate patent landscape, compounds bearing urea linkers (e.g., 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, CAS 2034616-79-8) or direct amide linkers (e.g., 2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide, CAS 2034205-34-8) are also disclosed, but their PDE5A/PDE2A selectivity data, where publicly available, differ from the carbamate-linked scaffold [1]. The carbamate-glycinamide unit confers differential hydrolytic stability compared to urea or secondary amide linkers under acidic and basic conditions relevant to assay media and storage; carbamates generally exhibit intermediate stability between esters and ureas, with base-catalyzed hydrolysis rates dependent on the N-substitution pattern [2].

linker SAR carbamate stability glycinamide pharmacophore hydrogen-bond network

Patent-Grade Synthetic Provenance: Multi-Step Route from 5-Cyclopropylpyridin-3-ylmethylamine Intermediate with Defined Coupling Chemistry

CAS 2034207-79-7 is synthesized via a two-stage coupling sequence: (i) preparation of the 5-cyclopropylpyridin-3-ylmethylamine intermediate through cyclopropylamine condensation with pyridine-3-carboxaldehyde derivatives under controlled conditions, and (ii) carbamate formation through coupling with benzyl chloroformate in the presence of triethylamine base . This synthetic route mirrors the general procedures disclosed in the Bayer patent family covering benzyl-substituted carbamates [1]. The defined synthetic protocol, including specified reagents (triethylamine, benzyl chloroformate), purification methods (recrystallization or chromatography), and the availability of the core intermediate 5-cyclopropyl-3-pyridinemethanamine (CAS commonchemistry listing), enables reproducible batch-to-batch preparation [2]. In contrast, the closest patent comparators with urea or amide linkers require distinct coupling reagents (isocyanates or acid chlorides), which produce different impurity profiles and require separate analytical method development .

synthetic accessibility patent exemplification intermediate sourcing reproducibility

Benzyl Carbamate as Strategic Protecting/Prodrug Motif: Differentiated Physicochemical Profile vs. Free Amine or tert-Butyl Carbamate Analogs

The benzyl carbamate (Cbz) moiety in CAS 2034207-79-7 serves a dual role: as a protecting group during synthesis and as a lipophilicity-modulating element for target engagement . Computed physicochemical properties from structurally characterized analogs within the same cyclopropylpyridin-3-ylmethyl scaffold illustrate the impact of the Cbz group. The direct amide analog 2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide (CAS 2034205-34-8) has a computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 42 Ų [1]. In contrast, CAS 2034207-79-7, with its extended carbamate-glycinamide linker incorporating an additional carbamate carbonyl and benzyl group, is predicted to exhibit higher TPSA (approximately 80–90 Ų based on functional group contribution) and altered logP, which would affect aqueous solubility, membrane permeability, and protein binding [2]. The tert-butyl carbamate (Boc) analog tert-butyl 4-(2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate (CAS 2034313-09-0), which incorporates a Boc protecting group and piperidine extension, demonstrates that the N-terminal protecting group (Cbz vs. Boc) provides a distinct acid-lability profile (Cbz: hydrogenolysis; Boc: TFA cleavage), with implications for prodrug strategies and intracellular release kinetics .

benzyl carbamate Cbz protecting group logP modulation membrane permeability

Best-Fit Research and Industrial Application Scenarios for Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034207-79-7)


PDE Isozyme Selectivity Panel Screening: PDE5A vs. PDE2A Discrimination

CAS 2034207-79-7 is best deployed as a PDE5A-selective negative control for PDE2A in phosphodiesterase isozyme panel screens, where its PDE2A IC50 > 20,000 nM provides a defined inactivity baseline to benchmark PDE2A engagement of novel compounds [1]. In cardiovascular drug discovery programs targeting PDE5A-mediated cGMP signaling pathways (as disclosed in the Bayer patent family for cardiovascular disorders), this compound can serve as a structurally characterized reference point to calibrate PDE5A/PDE2A selectivity windows [2].

Benzyl Carbamate SAR Probe for Cyclopropylpyridine Chemotype Expansion

The defined cyclopropylpyridine-carbamate-glycinamide scaffold of CAS 2034207-79-7 provides a validated starting point for medicinal chemistry SAR programs exploring the impact of (i) cyclopropyl substitution on pyridine metabolic stability, (ii) carbamate linker length and hydrogen-bonding capacity on PDE isozyme selectivity, and (iii) benzyl carbamate vs. alternative N-capping groups on pharmacokinetic properties [1][2]. The commercially available intermediate 5-cyclopropyl-3-pyridinemethanamine enables modular analog synthesis from a common building block [3].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Bifunctional Degraders or Conjugates

The benzyl carbamate (Cbz) moiety on CAS 2034207-79-7 is cleavable by hydrogenolysis (H₂, Pd/C), orthogonal to acid-labile Boc groups and base-labile Fmoc groups [1]. This orthogonality makes the compound a suitable intermediate for constructing bifunctional molecules (e.g., PROTAC precursors, fluorescent conjugates) where sequential deprotection steps are required. The glycinamide linker provides a secondary amine handle for further derivatization after Cbz removal [2].

Reference Standard for PDE2A Inactivity in High-Throughput Screening (HTS) Campaigns

The well-characterized lack of PDE2A inhibition (IC50 > 20 μM in recombinant human PDE2A fluorescence polarization assay) positions CAS 2034207-79-7 as a negative reference standard for PDE2A HTS campaigns [1]. Its inclusion in screening cascades enables real-time assay quality control and helps distinguish true PDE2A hits from assay artifacts or promiscuous inhibitors that would otherwise produce false-positive signals in PDE2A-targeted screens [2].

Quote Request

Request a Quote for Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.